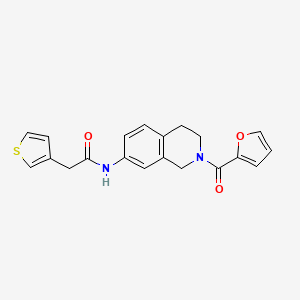
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C20H18N2O3S and its molecular weight is 366.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.
Structure and Synthesis
The compound features a unique structure combining a furan-2-carbonyl group with a tetrahydroisoquinoline moiety and a thiophene ring. The molecular formula is C18H20N2O3S, with a molecular weight of approximately 348.43 g/mol.
Synthesis Overview:
- Formation of Furan-2-carbonyl Intermediate: This is typically synthesized from furan-2-carboxylic acid using thionyl chloride (SOCl₂).
- Coupling Reaction: The furan-2-carbonyl chloride is reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine.
- Final Acetylation: The intermediate undergoes acetylation with thiophen-3-yl acetic acid to yield the target compound.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| HepG2 | 6.19 | Sorafenib | 9.18 |
| MCF-7 | 5.10 | Doxorubicin | 7.26 |
These findings suggest that this compound could be a promising lead compound in anticancer drug development.
Enzyme Inhibition Studies
The structural characteristics of this compound suggest potential applications in enzyme inhibition studies. It can serve as a probe to investigate the activity of specific enzymes involved in disease pathways. For example, compounds with similar furan and isoquinoline structures have shown to inhibit key enzymes such as:
- Topoisomerase II
- Protein Kinases
Case Studies and Research Findings
Recent studies have explored the pharmacological profiles of related compounds:
-
Isoquinoline Derivatives: These have been shown to possess anticancer activity against various cell lines including MCF-7 and A549.
- Findings: Some derivatives exhibited IC50 values as low as 0.72 µM against A549 cells.
-
Thiazolidinone Compounds: Modifications to similar frameworks have resulted in diverse biological activities including antidiabetic and antioxidant effects.
- Example: Certain derivatives showed significant cytotoxicity against HepG2 cells with IC50 values ranging from 5.1 to 22.08 µM.
Eigenschaften
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c23-19(10-14-6-9-26-13-14)21-17-4-3-15-5-7-22(12-16(15)11-17)20(24)18-2-1-8-25-18/h1-4,6,8-9,11,13H,5,7,10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNVLVVYYVQAJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)CC3=CSC=C3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














